Butyl 4-[(trifluoroacetyl)amino]benzoate
Description
Butyl 4-[(trifluoroacetyl)amino]benzoate is a synthetic ester derivative of benzoic acid, structurally characterized by a butyl ester group at the carboxylic acid position and a trifluoroacetyl-protected amino group at the para position of the benzene ring. This compound combines the lipophilic nature of alkyl benzoates with the electron-withdrawing and metabolic stability imparted by the trifluoroacetyl group.
Properties
Molecular Formula |
C13H14F3NO3 |
|---|---|
Molecular Weight |
289.25g/mol |
IUPAC Name |
butyl 4-[(2,2,2-trifluoroacetyl)amino]benzoate |
InChI |
InChI=1S/C13H14F3NO3/c1-2-3-8-20-11(18)9-4-6-10(7-5-9)17-12(19)13(14,15)16/h4-7H,2-3,8H2,1H3,(H,17,19) |
InChI Key |
WVHKOVBTNIWVIG-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Preparation Methods
Reaction Mechanism and Conditions
The acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of TFAA, forming the trifluoroacetamide and releasing trifluoroacetic acid as a by-product. The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, with optional addition of a base (e.g., pyridine) to neutralize the acid.
Example Protocol :
-
Dissolve butyl 4-aminobenzoate (1 equiv) in DCM.
-
Add TFAA (1.2 equiv) dropwise at 0°C under nitrogen.
-
Stir for 4–6 hours at room temperature.
-
Quench with ice water, extract with DCM, and purify via column chromatography.
Yield and Purity Considerations
The methyl analog achieves yields of 70–85% under similar conditions. For the butyl ester, steric hindrance from the bulkier alkoxy group may slightly reduce yields (estimated 65–75%). Purity is contingent on efficient removal of unreacted TFAA and trifluoroacetic acid, often requiring multiple aqueous washes and chromatographic purification.
Transesterification of Methyl or Ethyl 4-[(Trifluoroacetyl)Amino]Benzoate
Transesterification offers an alternative route, particularly if butyl 4-aminobenzoate is inaccessible. This method leverages the exchange of ester groups using a titanium-based catalyst and excess butanol, as demonstrated in patent US7547798B2 for analogous aminobenzoate esters.
Catalytic System and Process Optimization
Titanium(IV) butoxide (Ti(O^Bu)₄) catalyzes the transesterification by coordinating to the carbonyl oxygen, facilitating nucleophilic attack by butanol. The reaction is performed at elevated temperatures (150–170°C) to overcome kinetic barriers, with continuous removal of the volatile alcohol by-product (e.g., methanol or ethanol) via distillation.
Example Protocol :
-
Combine methyl 4-[(trifluoroacetyl)amino]benzoate (1 equiv), butanol (5 equiv), and Ti(O^Bu)₄ (0.5 mol%) in a reflux apparatus.
-
Heat to 165°C for 24 hours under nitrogen.
-
Monitor progress by GC or TLC until complete conversion.
-
Isolate the product via vacuum distillation or crystallization.
Auxiliary Alcohol Strategy
To enhance reaction efficiency, the patent recommends adding an auxiliary alcohol (e.g., 1-butanol) with a lower boiling point than the target ester. This approach facilitates azeotropic removal of by-products, shifting the equilibrium toward the desired butyl ester.
Key Data :
Stepwise Synthesis from 4-Nitrobenzoic Acid
For cases where butyl 4-aminobenzoate is unavailable, a multi-step synthesis starting from 4-nitrobenzoic acid may be employed:
Nitro Reduction and Subsequent Acylation
-
Esterification : React 4-nitrobenzoic acid with butanol under acid catalysis (e.g., H₂SO₄) to form butyl 4-nitrobenzoate.
-
Nitro Reduction : Hydrogenate the nitro group to an amine using Pd/C or Raney Ni in ethanol, yielding butyl 4-aminobenzoate.
-
Trifluoroacetylation : Treat with TFAA as described in Section 1.
Challenges :
-
Hydrogenation requires careful control to prevent over-reduction or ester cleavage.
-
The trifluoroacetyl group must remain stable during earlier steps.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Acylation | Simple, minimal steps | Requires butyl 4-aminobenzoate | 65–75% |
| Transesterification | Avoids amine handling | High temperatures, catalyst cost | 70–80% |
| Stepwise Synthesis | Flexible starting materials | Multi-step, purification challenges | 50–60% |
Process Scaling and Industrial Considerations
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